![molecular formula C12H11FN2O2 B2626273 [5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]acetic acid CAS No. 1273554-22-5](/img/structure/B2626273.png)
[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new fluorinated pyrazole was synthesized via a two-step reaction. Firstly, the synthesis of pyrazoline was performed via a one-pot three-component reaction under microwave irradiation. Secondly, the synthesis of pyrazole was performed via oxidative aromatization of pyrazoline under conventional heating .
Molecular Structure Analysis
The molecular formula of “[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]acetic acid” is C12H11FN2O2. The structure of the compound was confirmed by spectroscopic analysis, including FT-IR, HR-MS, 1D and 2D NMR analysis .
Physical And Chemical Properties Analysis
“[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]acetic acid” is a white crystalline powder. It has a molecular weight of 234.23 g/mol. The compound is stable under normal conditions and does not react with air or water.
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
Compounds related to [5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]acetic acid have been synthesized and characterized, revealing their molecular structures and bonding angles. For instance, Loh et al. (2013) synthesized similar pyrazole compounds and performed X-ray single crystal structure determination to analyze their structures (Loh et al., 2013). Additionally, the compound 4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles, related to the query compound, was synthesized and structurally characterized by Kariuki et al. (2021), revealing its molecular conformation and planarity (Kariuki et al., 2021).
Anti-inflammatory and Analgesic Properties
A study by Khalifa and Abdelbaky (2008) synthesized derivatives of imidazolyl acetic acid (related to the query compound) and evaluated their anti-inflammatory and analgesic activities, finding that some compounds exhibited maximum anti-inflammatory activity and were more effective than standard references (Khalifa & Abdelbaky, 2008).
Antimicrobial and Antitumor Activities
Research has explored the antimicrobial and antitumor properties of pyrazole derivatives. El-Borai et al. (2012) demonstrated the synthesis of pyrazolo[3,4-b]pyridines and evaluated their antimicrobial and antitumor activities, finding significant results against various microbes and liver cell lines (El-Borai et al., 2012). Similarly, Kumar et al. (2012) synthesized pyrazoline-5-ones with a thiazole moiety and found them to exhibit antimicrobial activity comparable to standard drugs (Kumar et al., 2012).
Corrosion Inhibition
Pyrazoline derivatives, including those structurally similar to the query compound, have been studied as corrosion inhibitors. Lgaz et al. (2018) investigated the effectiveness of pyrazoline derivatives as corrosion inhibitors for mild steel in acidic media, finding high inhibition efficiency and adherence to the Langmuir adsorption isotherm (Lgaz et al., 2018).
Safety And Hazards
The compound “[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]acetic acid” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle the compound with appropriate safety measures, including wearing protective gloves, protective clothing, eye protection, and face protection .
Propiedades
IUPAC Name |
2-[3-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2/c1-7-10(6-11(16)17)12(15-14-7)8-2-4-9(13)5-3-8/h2-5H,6H2,1H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNWNGXGPYXXTTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C2=CC=C(C=C2)F)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-5-[[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2626191.png)
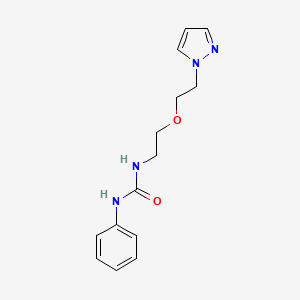

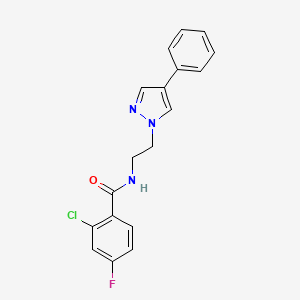
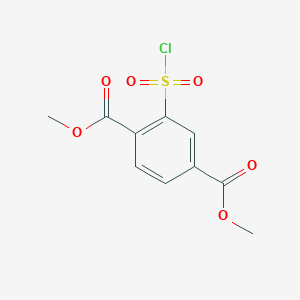
![Tert-butyl 7-oxo-2-oxa-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2626197.png)
![N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2626199.png)
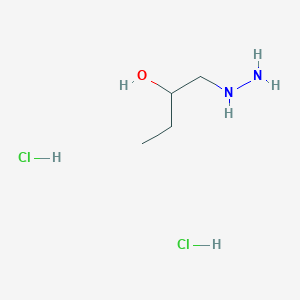

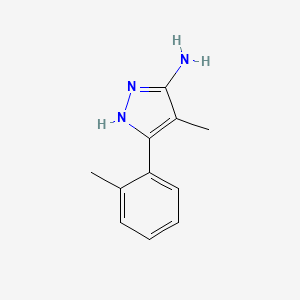

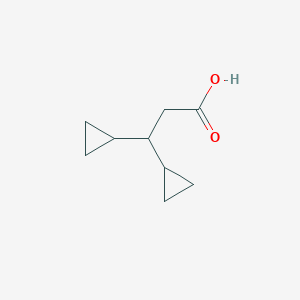
![methyl 2-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-amido)-1,3-thiazole-4-carboxylate](/img/structure/B2626212.png)
